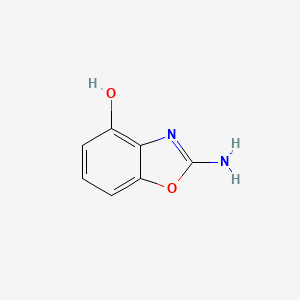

4-Hydroxy-2-aminobenzoxazol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTLRHAWJHOHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-aminobenzoxazole: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-aminobenzoxazole, a pivotal heterocyclic scaffold in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of this valuable compound. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide delves into the significance of the 4-Hydroxy-2-aminobenzoxazole core in medicinal chemistry, particularly its role as a key pharmacophore in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, data presentation, and visual diagrams are provided to facilitate a thorough understanding and practical application of the described methodologies.

Introduction: The Strategic Importance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]

Within this important class of compounds, 4-Hydroxy-2-aminobenzoxazole has emerged as a particularly valuable building block in the design of targeted therapeutics. The strategic placement of the hydroxyl and amino groups provides key hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets. This has led to the incorporation of the 4-Hydroxy-2-aminobenzoxazole scaffold into a number of potent enzyme inhibitors, with a notable emphasis on protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[3][4]

This guide will provide a detailed exploration of the synthesis of this key intermediate, offering insights into the chemical logic that underpins successful and efficient preparation.

Synthetic Strategies for the Construction of the 4-Hydroxy-2-aminobenzoxazole Core

The synthesis of 2-aminobenzoxazoles, in general, has been approached through various methodologies, primarily involving the cyclization of an o-aminophenol derivative with a cyanating agent.[5] The preparation of the specifically substituted 4-Hydroxy-2-aminobenzoxazole presents unique challenges and considerations, primarily centered around the choice of starting materials and the management of regioselectivity and functional group compatibility.

The Classical Approach: Cyclization of 2,4-Diaminophenol with Cyanogen Bromide

The most direct and historically significant route to 4-Hydroxy-2-aminobenzoxazole involves the reaction of 2,4-diaminophenol with a cyanating agent, most notably cyanogen bromide (BrCN).[5] This method leverages the differential nucleophilicity of the two amino groups in 2,4-diaminophenol.

The reaction proceeds via the initial attack of the more nucleophilic amino group (at position 2, ortho to the hydroxyl group) on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed cyanamide intermediate, leading to the formation of the benzoxazole ring. The amino group at the 4-position of the starting material remains as a substituent on the final product.

While effective, the use of highly toxic and volatile cyanogen bromide necessitates stringent safety precautions and has driven the exploration of safer alternatives.[5][6]

Modern Advancements: Safer Cyanating Agents and Catalytic Methods

In response to the hazards associated with cyanogen bromide, significant research has been directed towards the development and application of less hazardous cyanating agents. One such reagent that has gained prominence is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[7][8] This stable, crystalline solid offers a safer alternative for the synthesis of 2-aminobenzoxazoles.[5] The reaction typically requires activation with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to enhance the electrophilicity of the cyano group.[9]

Recent advancements have also focused on catalytic methods to improve efficiency and sustainability. Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides has been reported as a viable route to 2-aminobenzoxazoles.[8] These methods, while offering milder reaction conditions, may require more complex catalyst systems and optimization.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-aminobenzoxazole from 2,4-Diaminophenol Dihydrochloride

This section provides a robust and validated protocol for the laboratory-scale synthesis of 4-Hydroxy-2-aminobenzoxazole. The procedure is based on the classical cyanogen bromide approach, with detailed steps to ensure safety and reproducibility.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2,4-Diaminophenol Dihydrochloride | 197.06 | 10.0 g | 0.0507 | 98% |

| Cyanogen Bromide | 105.92 | 5.9 g | 0.0557 | 97% |

| Sodium Bicarbonate | 84.01 | As needed | - | - |

| Deionized Water | 18.02 | ~500 mL | - | - |

| Methanol | 32.04 | ~100 mL | - | ACS Grade |

| Ethyl Acetate | 88.11 | ~200 mL | - | ACS Grade |

| Celite® | - | As needed | - | - |

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is charged with 2,4-diaminophenol dihydrochloride (10.0 g, 0.0507 mol) and 200 mL of deionized water. The mixture is stirred to achieve a suspension.

-

Neutralization and Dissolution: The suspension is cooled in an ice bath to 0-5 °C. A saturated aqueous solution of sodium bicarbonate is added portion-wise with vigorous stirring until the pH of the solution reaches approximately 7-8 and all the solid has dissolved. This step is crucial to liberate the free base of 2,4-diaminophenol.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide (5.9 g, 0.0557 mol) in 50 mL of methanol is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 7:3).

-

Work-up and Isolation: Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration through a pad of Celite®. The filter cake is washed with cold deionized water (2 x 50 mL) and then with a small amount of cold methanol.

-

Purification: The crude product is recrystallized from a mixture of methanol and water to afford 4-Hydroxy-2-aminobenzoxazole as a crystalline solid.

-

Drying and Characterization: The purified product is dried in a vacuum oven at 50 °C to a constant weight. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mechanistic Insights and Tautomerism

Reaction Mechanism

The synthesis of 4-Hydroxy-2-aminobenzoxazole from 2,4-diaminophenol and cyanogen bromide proceeds through a well-established reaction pathway.

The key steps involve:

-

Nucleophilic Attack: The more electron-rich amino group at the 2-position of 2,4-diaminophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

-

Formation of the Cyanamide Intermediate: This attack leads to the displacement of the bromide ion and the formation of a cyanamide intermediate.

-

Intramolecular Cyclization: The proximate hydroxyl group then performs an intramolecular nucleophilic attack on the carbon of the cyanamide group, leading to the formation of the five-membered oxazole ring.

-

Proton Transfer: A final proton transfer step results in the formation of the aromatic 4-Hydroxy-2-aminobenzoxazole.

Tautomerism: The Hydroxy-Imino and Keto-Amino Forms

It is important for researchers to recognize that 4-Hydroxy-2-aminobenzoxazole can exist in tautomeric forms.[10][11] The predominant form is the aromatic 4-hydroxy-2-aminobenzoxazole. However, it can be in equilibrium with its keto-amino tautomer, 2-amino-2,3-dihydro-1,3-benzoxazol-4-one.

The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.[12] In most neutral, aprotic solvents, the hydroxy-imino form is generally favored due to its aromatic stability. However, in protic solvents, the keto-amino form may be stabilized through hydrogen bonding. A thorough understanding of this tautomeric behavior is critical for interpreting spectroscopic data and for understanding the molecule's interactions with biological targets.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 4-Hydroxy-2-aminobenzoxazole scaffold is a key component in the design of various kinase inhibitors.[3][13] The strategic positioning of the hydroxyl and amino groups allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.

For example, the 2-amino group can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The 4-hydroxy group can serve as both a hydrogen bond donor and acceptor, providing additional anchoring points and enhancing binding affinity and selectivity.

The versatility of the 4-Hydroxy-2-aminobenzoxazole core allows for further chemical modifications at the amino group or the aromatic ring, enabling the development of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[3]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 4-Hydroxy-2-aminobenzoxazole. By understanding the underlying chemical principles, from the choice of starting materials to the nuances of the reaction mechanism and potential tautomerism, researchers can confidently and safely prepare this valuable scaffold. The insights into its application in drug discovery, particularly in the realm of kinase inhibition, underscore the importance of this molecule in the development of next-generation therapeutics. The provided experimental protocol serves as a reliable starting point for the synthesis and further exploration of this versatile and medicinally relevant compound.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24093–24111. Available from: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-132. Available from: [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Šlachtová, V., Fejér, K., & Králová, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19495–19506. Available from: [Link]

-

Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. (1998). The Journal of Physical Chemistry A, 102(29), 5747–5755. Available from: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19495–19506. Available from: [Link]

-

Solvent-dependent photoinduced tautomerization of 2-(2′-hydroxyphenyl)benzoxazole. (2002). The Journal of Physical Chemistry A, 106(19), 4848–4855. Available from: [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). Molecules, 25(22), 5441. Available from: [Link]

-

Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2004). Biopolymers, 76(4), 367–376. Available from: [Link]

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 114-118. Available from: [Link]

-

Synthesis, characteristics and application of 4-(5-amino-6-hydroxybenzoxazole-2-yl) benzoic acid salt. (2015). Journal of Polymer Research, 22(8), 1-8. Available from: [Link]

-

Comparative effectiveness of the synthesis of 2-phenylbenzoxazole (4c)... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. (2019). Archiv der Pharmazie, 352(10), 1900130. Available from: [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2020). RSC Medicinal Chemistry, 11(10), 1185–1195. Available from: [Link]

-

A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Archiv der Pharmazie, 354(11), e2100223. Available from: [Link]

-

Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5441. Available from: [Link]

- Process for the preparation of cyanogen bromide. (2001). Google Patents.

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5441. Available from: [Link]

-

Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. (2017). The Journal of Organic Chemistry, 82(22), 11946–11954. Available from: [Link]

-

Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines. (2017). The Journal of Organic Chemistry, 82(22), 11946–11954. Available from: [Link]

-

Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. (2006). Environmental Science & Technology, 40(8), 2559–2564. Available from: [Link]

Sources

- 1. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Postulated Mechanisms of Action of 4-Hydroxy-2-aminobenzoxazol

Preamble: Navigating the Knowns and the Unknowns

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can precisely interact with biological targets. Within this esteemed class of compounds lies 4-Hydroxy-2-aminobenzoxazol, a molecule of significant interest due to the combined functionalities of a hydroxyl group at the 4-position and an amino group at the 2-position.

However, a comprehensive review of the scientific literature reveals a notable gap: the specific mechanism of action for this compound has not been explicitly elucidated. This guide, therefore, ventures into a scientifically-grounded exploration of its potential mechanisms. By dissecting the activities of its closest structural analogues—4-hydroxy-2(3H)-benzoxazolone (HBOA) and a range of 2-aminobenzoxazole derivatives —we can construct a robust, evidence-based hypothesis of its biological function. This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of these postulated pathways and to furnish them with the experimental frameworks required to validate these hypotheses.

We will primarily explore two compelling mechanistic avenues:

-

Anti-inflammatory and Immunomodulatory Effects through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, drawing insights from the well-documented activities of HBOA.[4][5][6]

-

Systemic Immunomodulation via the inhibition of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2), a mechanism identified for the core 2-aminobenzoxazole scaffold.[7][8]

Postulated Mechanism I: Anti-inflammatory Action via TLR4/NF-κB Pathway Inhibition

The first compelling hypothesis for the mechanism of this compound is derived from its structural cousin, 4-hydroxy-2(3H)-benzoxazolone (HBOA). HBOA, which differs only by the substitution at the 2-position (a carbonyl group instead of an amino group), has demonstrated significant hepatoprotective and immunomodulatory effects.[4][5] The core of this activity is its ability to modulate inflammatory signaling pathways and regulate lipid metabolism.

Causality of the TLR4/NF-κB Signaling Axis

The TLR4/NF-κB pathway is a critical component of the innate immune system. Its activation, often by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), triggers a signaling cascade that culminates in the nuclear translocation of the transcription factor NF-κB. This, in turn, upregulates the expression of a host of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[5] Chronic or dysregulated activation of this pathway is a hallmark of numerous inflammatory diseases.

Studies on HBOA have shown that it can significantly suppress this pathway. In models of liver injury, HBOA treatment leads to a marked decrease in the expression of TLR4 and its downstream adaptor protein, MyD88.[6] This intervention prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the nuclear translocation of the active NF-κB p65 subunit is diminished, leading to a potent anti-inflammatory effect characterized by reduced pro-inflammatory cytokine levels.[5][6]

Given the shared 4-hydroxy-benzoxazole core, it is highly plausible that this compound exerts a similar inhibitory effect on this pathway. The 4-hydroxy group may be critical for orienting the molecule within the active site of a key protein in this cascade or for its overall electronic properties that favor this inhibitory interaction.

Visualizing the Pathway Inhibition

Caption: Postulated inhibition of the TLR4/NF-κB pathway by this compound.

Modulation of Glycerophospholipid Metabolism

A fascinating secondary mechanism observed with HBOA is the regulation of glycerophospholipid metabolism.[5] Integrated transcriptomics and metabolomics analyses revealed that HBOA treatment in rats with chronic alcoholic liver disease restored homeostasis in this pathway, potentially by regulating the expression of key enzymes like Pla2g4c, Gpcpd1, and Etnppl.[5] This effect on lipid metabolism suggests a multi-faceted approach to resolving cellular stress and injury, and it may be a downstream consequence of reduced inflammation or a parallel, independent mechanism of action. This is another promising avenue to explore for this compound.

Postulated Mechanism II: Immunomodulation via Spns2 Inhibition

The second major hypothesis is built upon the discovery that the 2-aminobenzoxazole scaffold is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[7][8] This mechanism is distinct from the anti-inflammatory action described above and points towards a role in regulating adaptive immunity.

The Role of S1P and Spns2 in Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a vast array of cellular processes. A key function is its role as a chemoattractant for lymphocytes. The S1P concentration gradient between secondary lymphoid organs (like lymph nodes and the spleen, where S1P levels are low) and the blood/lymph (where S1P levels are high) is essential for lymphocyte egress from the lymphoid tissues into circulation.

The transporter Spns2 is primarily responsible for exporting S1P from endothelial cells into the blood and lymph, thereby maintaining this crucial gradient.[9] Inhibition of Spns2 disrupts this gradient, effectively trapping lymphocytes within the lymphoid organs. This leads to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[7][9] This mechanism of "functional antagonism" of S1P signaling is therapeutically valuable for treating autoimmune diseases, as it prevents immune cells from migrating to sites of inflammation.

2-Aminobenzoxazole as a Viable Spns2 Inhibitor Scaffold

Extensive structure-activity relationship (SAR) studies have identified the 2-aminobenzoxazole core as a highly effective scaffold for designing potent Spns2 inhibitors.[7] Compounds based on this structure have demonstrated low nanomolar IC50 values for inhibiting Spns2-mediated S1P release and have been shown to induce a dose-dependent lymphopenia in vivo in both mice and rats.[7][9] This provides a powerful precedent for postulating that this compound, which contains this exact core, is also an inhibitor of Spns2. The 4-hydroxy substituent could further enhance binding affinity or improve pharmacokinetic properties.

Visualizing the S1P Transport Inhibition

Caption: Postulated inhibition of S1P transport via Spns2 by this compound.

Experimental Protocols for Mechanistic Validation

To move from postulation to confirmation, a series of targeted experiments is required. The following protocols provide a self-validating system to test the hypotheses presented.

Protocol 1: TLR4/NF-κB Signaling Inhibition Assay

This workflow is designed to determine if this compound inhibits the TLR4 pathway.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells or HEK-Blue™ hTLR4 cells (which contain an NF-κB-inducible reporter) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treatment: Plate cells at a density of 2x10^5 cells/well in a 96-well plate. Allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Quantification of NF-κB Activity:

-

For HEK-Blue™ cells: Measure the activity of the secreted alkaline phosphatase (SEAP) reporter gene by adding QUANTI-Blue™ solution and reading the absorbance at 620-655 nm. A decrease in absorbance indicates inhibition.

-

For RAW 264.7 cells: Collect the supernatant to measure cytokine levels.

-

-

Cytokine Measurement (ELISA): Quantify the concentration of TNF-α or IL-6 in the collected supernatant using commercially available ELISA kits, following the manufacturer's instructions. A dose-dependent decrease in cytokine concentration validates an anti-inflammatory effect.

Protocol 2: Spns2-Mediated S1P Release Assay

This workflow assesses the compound's ability to directly inhibit S1P transport.

Methodology:

-

Cell Culture: Use a cell line that expresses Spns2, such as U-937 monocytic leukemia cells or HeLa cells engineered to overexpress Spns2.

-

Cell Plating and Labeling: Plate cells in a serum-free medium. Add a radiolabeled S1P precursor, such as [³H]-sphingosine, and incubate to allow for its uptake and conversion to [³H]-S1P.

-

Inhibitor Treatment: Wash the cells to remove excess unincorporated label. Add fresh serum-free medium containing varying concentrations of this compound or a known Spns2 inhibitor (positive control).

-

S1P Export: Incubate for a defined period (e.g., 4 hours) to allow for the export of [³H]-S1P.

-

Sample Collection: Collect the extracellular medium (supernatant).

-

Quantification: Measure the amount of exported [³H]-S1P in the supernatant using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of S1P release for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: High-level workflow for validating the two postulated mechanisms of action.

Data Summary and Conclusion

The potential mechanisms of action for this compound are summarized below, based on strong inference from its structural analogues.

| Postulated Mechanism | Molecular Target(s) | Key Biological Effect | Structural Analogue |

| Anti-Inflammatory | TLR4, MyD88, NF-κB | Decreased pro-inflammatory cytokine production | 4-hydroxy-2(3H)-benzoxazolone |

| Immunomodulation | Spns2 Transporter | Lymphopenia (decreased circulating lymphocytes) | 2-aminobenzoxazole derivatives |

Future Directions and Final Remarks

This guide has synthesized field-proven insights to construct a robust, albeit hypothetical, framework for the mechanism of action of this compound. The evidence strongly suggests a dual role in immunomodulation and anti-inflammation, targeting the TLR4/NF-κB and S1P/Spns2 pathways.

The critical next step is direct experimental validation. The protocols outlined herein provide a clear path forward for any research team aiming to definitively characterize this promising molecule. Synthesis of this compound followed by its systematic evaluation in these cell-based assays will unequivocally confirm or refute these postulated mechanisms. Such studies will be invaluable in unlocking the full therapeutic potential of this unique benzoxazole derivative and paving the way for its development in treating inflammatory and autoimmune disorders.

References

-

ResearchGate. (n.d.). (A) Reaction scheme for 4-hydroxy-2(3H)-benzoxazolone (HBOA):... Retrieved from [Link]

-

Frontiers. (2024, September 10). Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics. Retrieved from [Link]

-

National Institutes of Health. (2023, April 3). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Retrieved from [Link]

-

PubMed. (2023, April 3). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved from [Link]

-

BVS. (2021). Effects of 4-hydroxy-2(3H)-benzoxazolone on Inflammatory and Apoptosis Signaling Pathways in Non-alcoholic Fatty Liver Disease Model Rats. China Pharmacy, (12), 1298-1303. Retrieved from [Link]

-

ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

-

Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Chemical formula of 4-hydroxy-2(3H)-benzoxazolone (HBOA). (B) Modeling method of chronic alcoholic liver disease (CALD). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-2(3H)-benzoxazolone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

ResearchGate. (n.d.). Various bioactive molecules containing benzoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Hydroxy-2-aminobenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole ring system stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Among its numerous analogues, 4-Hydroxy-2-aminobenzoxazole derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile molecules. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by field-proven experimental protocols and data-driven insights to empower your research and development endeavors.

The Chemistry of 4-Hydroxy-2-aminobenzoxazole Derivatives: Synthesis and Structural Elucidation

The synthetic accessibility of the 2-aminobenzoxazole core is a key factor driving its exploration in drug discovery. A common and effective strategy involves the cyclization of o-aminophenols with a cyanating agent.[3][4] While historical methods employed hazardous reagents like cyanogen bromide, contemporary approaches utilize safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid or a strong base like lithium hexamethyldisilazide (LiHMDS).[3][5]

A general synthetic scheme is outlined below:

Caption: Generalized synthetic pathway to 2-aminobenzoxazole derivatives.

The 4-hydroxy substituent on the benzene ring, along with the 2-amino group, provides crucial handles for further structural modifications, allowing for the generation of diverse chemical libraries for biological screening. Characterization of these synthesized compounds is typically achieved through a combination of spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their chemical structures.[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[2][7][8] The 4-hydroxy-2-aminobenzoxazole scaffold, in particular, has been a focal point for the development of novel antineoplastic compounds.

Mechanism of Action: VEGFR-2 Inhibition and Beyond

One of the key mechanisms through which certain benzoxazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking the VEGFR-2 signaling pathway, these compounds can effectively starve tumors of their blood supply, leading to the suppression of proliferation and induction of apoptosis.

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-Hydroxy-2-aminobenzoxazole derivatives.

Beyond VEGFR-2, other mechanisms of action for benzoxazole derivatives include the induction of the cytochrome P450 enzyme CYP1A1, which can metabolize pro-carcinogens into carcinogenic compounds, but in some contexts, its induction is linked to anticancer effects.[10]

In Vitro Evaluation of Anticancer Activity

A crucial first step in assessing the anticancer potential of novel 4-Hydroxy-2-aminobenzoxazole derivatives is to determine their cytotoxic effects on cancer cell lines.[11][12] The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole Derivatives | HepG2 | 5.93 - 9.95 | [9] |

| Benzoxazole Derivatives | HCT-116 | 7.14 - 12.48 | [9] |

| Benzoxazole Derivatives | MCF-7 | 8.93 - 15.70 | [9] |

| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7, A549 | 5 - 20 | [13] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and some cancers.[14] 4-Hydroxy-2-aminobenzoxazole derivatives have shown significant promise as anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response.[15][16]

Mechanisms of Anti-inflammatory Action

Caption: Key anti-inflammatory mechanisms of 4-Hydroxy-2-aminobenzoxazole derivatives.

In Vitro Evaluation of Anti-inflammatory Activity

Several in vitro assays can be employed to screen for the anti-inflammatory properties of novel compounds.[14][20] The protein denaturation assay is a simple and effective method for initial screening.

Experimental Protocol: Inhibition of Protein Denaturation Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound.[17]

-

Control Preparation: Prepare a control mixture containing 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of distilled water.

-

Standard Preparation: Use a standard anti-inflammatory drug like Diclofenac sodium for comparison.

-

Incubation: Incubate all the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Quantitative Data Summary

| Compound Class | Assay | Activity | Reference |

| Benzoxazolone Derivatives | IL-6 Inhibition | IC50: 5.09 - 10.14 µM | [16] |

| 4-Substituted Benzoxazolone Derivatives | sEH Inhibition | IC50: 1.07 - 3.02 µM | [21] |

| Green Leafy Vegetable Extracts | Protein Denaturation Inhibition | 36.0 - 61.0% | [22] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health.[23] Benzoxazole derivatives have been investigated for their antimicrobial properties and have shown activity against a range of bacteria and fungi.[1][6]

Evaluation of Antimicrobial Susceptibility

The antimicrobial efficacy of 4-Hydroxy-2-aminobenzoxazole derivatives can be determined using standard methods such as broth dilution, agar dilution, or disk diffusion.[24][25][26] The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][27]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[28]

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.[25]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[27]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. journalajrb.com [journalajrb.com]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. integra-biosciences.com [integra-biosciences.com]

- 26. apec.org [apec.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-2-aminobenzoxazol

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Hydroxy-2-aminobenzoxazol, a heterocyclic compound of interest in contemporary research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical frameworks and practical, field-proven methodologies for its characterization. The causality behind experimental choices is emphasized to empower researchers in designing robust and scientifically sound studies.

Foundational Physicochemical Properties of this compound

This compound is a substituted aromatic heterocyclic compound. Its structure, featuring a fused benzene and oxazole ring system with both a hydroxyl (-OH) and an amino (-NH₂) group, dictates its chemical behavior. These functional groups are pivotal in determining its solubility and stability profile.

The presence of both an acidic hydroxyl group (phenolic) and a basic amino group makes this compound an amphoteric molecule. This characteristic is fundamental to understanding its pH-dependent solubility. The hydroxyl and amino groups are capable of forming hydrogen bonds, which suggests a degree of solubility in polar protic solvents.[1][2][3] The aromatic benzoxazole core, however, contributes to its hydrophobic nature, suggesting limited solubility in aqueous media and favoring solubility in organic solvents.[4][5]

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility is a cornerstone of successful formulation and development. Low aqueous solubility can present significant challenges in achieving desired bioavailability for pharmaceutical applications.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a foundational prediction of solubility.[4] The polar hydroxyl and amino functional groups of this compound are expected to enhance its solubility in polar solvents like water, ethanol, and methanol through hydrogen bonding.[1][6][7] Conversely, the nonpolar benzoxazole ring system will favor solubility in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[8]

Due to its amphoteric nature, the solubility of this compound in aqueous media is expected to be highly pH-dependent.[9][10][11][12]

-

In acidic conditions (low pH): The amino group will be protonated (-NH₃⁺), forming a more soluble cationic species.

-

In alkaline conditions (high pH): The phenolic hydroxyl group will be deprotonated (-O⁻), forming a more soluble anionic species.

-

At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where it is expected to exhibit its minimum aqueous solubility.

This pH-dependent behavior can be visualized through a U-shaped solubility-pH profile, a characteristic of amphoteric compounds.[10]

Quantitative Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictive values and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.0) | Sparingly Soluble | Amphoteric nature, with both polar and non-polar characteristics. |

| 0.1 M HCl | Soluble | Protonation of the amino group leads to the formation of a more soluble salt. |

| 0.1 M NaOH | Soluble | Deprotonation of the hydroxyl group results in a more soluble phenoxide salt. |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the solute.[1] |

| Methanol | Soluble | Similar to ethanol, a polar protic solvent that can engage in hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[8] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent with a lower capacity for hydrogen bonding than alcohols. |

| Dichloromethane (DCM) | Slightly Soluble | A non-polar apropic solvent, less compatible with the polar functional groups. |

| Hexane | Insoluble | A non-polar solvent, incompatible with the polar nature of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13][14] This protocol ensures that the system has reached a true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is formed and that solid material remains at equilibrium.[15]

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[15][16]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Confirmation of Equilibrium: It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been achieved.[15]

The following diagram illustrates the workflow for the shake-flask solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: A Forced Degradation Approach

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule.[17][18][19] These studies help to identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods.[17][19] The conditions for forced degradation are typically more severe than those used in accelerated stability testing.[20]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, which can be catalyzed by both acid and base.[21][22]

-

Acid-catalyzed hydrolysis: Protonation of the ring nitrogen followed by nucleophilic attack of water can lead to ring-opening, forming the corresponding 2-aminophenol derivative.[21][23]

-

Base-catalyzed hydrolysis: Nucleophilic attack of hydroxide ions on the carbonyl-like carbon of the oxazole ring can also result in ring cleavage.[24]

-

-

Oxidation: The phenolic hydroxyl group and the aromatic amino group are both susceptible to oxidation.[25][26] This can be initiated by atmospheric oxygen, peroxides, or metal ions, potentially leading to the formation of quinone-like structures and colored degradation products.[27][28][29]

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation.[30][31][32][33][34] Photolytic degradation can proceed through various mechanisms, including photo-oxidation and ring cleavage.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[17]

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Water for injection or HPLC-grade water

-

Temperature-controlled oven

-

Photostability chamber with controlled light (UV and visible) and temperature

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[30][32][33][34] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Monitor for the appearance of new peaks (degradation products).

-

Calculate the mass balance to ensure that all degradation products are accounted for.

-

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies: Stability-Indicating HPLC

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation and for detecting the formation of degradation products.[35][36] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[35][36][37]

Representative HPLC Method Parameters

The following parameters provide a starting point for developing a stability-indicating RP-HPLC method for this compound. Optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to separate compounds with a range of polarities. |

| Gradient | Start with a higher percentage of A, gradually increasing B. | This will elute polar degradation products first, followed by the parent compound and less polar degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 280 nm) | The benzoxazole ring system is expected to have strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume. |

Conclusion

The solubility and stability of this compound are complex properties governed by its amphoteric nature and the reactivity of its functional groups. A comprehensive understanding of these characteristics is paramount for its successful application in research and drug development. This guide has provided a theoretical framework for predicting its behavior, along with detailed, actionable protocols for its experimental determination. By employing the methodologies outlined herein, researchers can generate the robust and reliable data necessary for formulation development, stability assessment, and regulatory submissions.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. 2023-10-18.

- How To Predict Solubility Of Organic Compounds?. YouTube. 2025-02-12.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: applic

- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024-12-09.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Development of forced degradation and stability indic

- Forced Degradation Protocol Templ

- Forced Degradation Studies: Regulatory Considerations and Implement

- Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- Sop for force degrad

- 1236 SOLUBILITY MEASUREMENTS.

- Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. 2013-01-23.

- How do you perform the shake flask method to determine solubility?. Quora. 2017-04-27.

- Student Question : How do functional groups like hydroxyl and amino groups affect w

-

Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[31]).. ResearchGate.

- Functional groups (video). Khan Academy.

- Solubility–pH profiles of some acidic, basic and amphoteric drugs. Scilit.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

- ICH guideline for photostability testing: aspects and directions for use. PubMed.

- [FREE] Among the amino, hydroxyl, and methyl functional groups, the effect of increasing water solubility is,

- Functional Group Characteristics and Roles. ASHP.

- Solubility across a series of hydroxylated aromatics. Hydrophilicity....

- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. 2019-01-02.

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- Q1B Photostability Testing of New Drug Substances and Products. FDA. 2018-08-24.

- Development of a Validated Stability Indic

- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.

- Solubility of benzoxazole resins.

- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. NIH.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012-09-01.

- Oxidation potentials of phenolic and amino antioxidants.

- Structure activity relationship of benzoxazole derivatives.

- Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. 2013-02-28.

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019-01-07.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determin

- Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH.

- Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. 2024-09-12.

- DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC - PubMed Central. 2025-09-15.

- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Me

- Benzoxazole. Wikipedia.

- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. 2019-12-24.

- Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.

- Hydrolysis under basic conditions. Chemistry Stack Exchange. 2014-12-05.5.

Sources

- 1. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 2. Khan Academy [khanacademy.org]

- 3. ashp.org [ashp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of benzoxazole resins [journal.ecust.edu.cn]

- 9. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Solubility–pH profiles of some acidic, basic and amphoteric drugs | Scilit [scilit.com]

- 15. quora.com [quora.com]

- 16. enamine.net [enamine.net]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biopharminternational.com [biopharminternational.com]

- 19. pharmadekho.com [pharmadekho.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. researchgate.net [researchgate.net]

- 26. Czech Journal of Food Sciences: Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines [cjfs.agriculturejournals.cz]

- 27. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ema.europa.eu [ema.europa.eu]

- 31. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ikev.org [ikev.org]

- 33. fda.gov [fda.gov]

- 34. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 35. irjpms.com [irjpms.com]

- 36. ijpsr.com [ijpsr.com]

- 37. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 4-Hydroxy-2-aminobenzoxazol

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-2-aminobenzoxazol

Foreword: A Structural Elucidation Blueprint

In the landscape of drug discovery and materials science, the benzoxazole scaffold is a recurring motif of significant interest, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2] The compound this compound, a specific derivative, presents a compelling subject for detailed characterization. Its structural features—a fused heterocyclic system, an acidic hydroxyl group, and a basic amino group—suggest a rich and informative spectroscopic profile.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a comprehensive chemical characterization, moving from the broad electronic overview provided by UV-Visible spectroscopy to the fine details of atomic connectivity revealed by NMR. Each section is designed not merely as a protocol, but as a reasoned argument for why specific techniques are chosen and how their data are synergistically interpreted. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for the spectroscopic analysis of this, and structurally related, molecules.

Molecular Identity and Physicochemical Properties

Before delving into spectroscopic analysis, establishing the fundamental properties of the analyte is paramount.

-

Molecular Formula: C₇H₆N₂O₂[3]

-

Molecular Weight: 150.14 g/mol [3]

-

Core Structure: A bicyclic system consisting of a benzene ring fused to an oxazole ring, substituted with a hydroxyl (-OH) group at position 4 and an amino (-NH₂) group at position 2.

This structure is ripe for analysis. The aromatic system and heteroatoms are chromophores suitable for UV-Vis analysis. The O-H, N-H, and various C-O, C-N, C=N bonds will provide a distinct fingerprint in Infrared (IR) spectroscopy. The unique chemical environments of the hydrogen and carbon atoms will be resolved by Nuclear Magnetic Resonance (NMR), and the exact mass and fragmentation patterns can be determined by Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Expertise & Rationale: UV-Vis spectroscopy is the ideal starting point as it provides a rapid assessment of the molecule's conjugated system. For this compound, the fusion of the benzene and oxazole rings creates an extended π-electron system. The presence of auxochromes—the hydroxyl (-OH) and amino (-NH₂) groups—is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzoxazole structure, moving absorption into the near-UV or even the visible range.[4][5] This technique is particularly sensitive to pH changes due to the acidic phenol and basic amine, which can alter the electronic state of the molecule.

Experimental Protocol: UV-Vis Absorption Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are excellent starting points. For pH studies, a buffered aqueous solution is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Create a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation & Calibration:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument by running a baseline correction using a cuvette filled with the pure solvent.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the sample solution.

-

Scan a wavelength range from 200 nm to 600 nm to capture all relevant electronic transitions.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

Caption: Workflow for acquiring a UV-Vis spectrum.

Anticipated Results & Interpretation

Based on studies of similar 2-(2'-hydroxyphenyl)benzoxazole derivatives, which absorb in the UVA range (320-400 nm), we can anticipate significant absorption for this compound in this region.[4][6] The spectrum will likely display two major absorption bands: one at a shorter wavelength (around 250-290 nm) corresponding to π→π* transitions within the benzenoid system, and a second, broader band at a longer wavelength (around 330-380 nm) associated with the extended conjugated system involving the entire molecule.

| Parameter | Expected Value | Rationale |

| λmax 1 | ~270 nm | π→π* transition of the benzenoid ring. |

| λmax 2 | ~350 nm | π→π* transition of the extended conjugated system, red-shifted by -OH and -NH₂ groups.[4][6] |

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Rationale: IR spectroscopy is indispensable for confirming the presence of key functional groups. The diagnostic power of this technique lies in its ability to detect the characteristic vibrational frequencies of specific bonds. For this compound, we are looking for definitive evidence of the O-H (hydroxyl), N-H (amino), C=N (oxazole ring), C-O (ether and phenol), and aromatic C=C bonds. The position and shape of the O-H and N-H bands, in particular, can provide insights into hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. No further preparation is needed for a solid sample.

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of the principal absorption bands and assign them to their corresponding functional group vibrations.

Workflow for FT-IR Analysis

Caption: Workflow for acquiring an ATR FT-IR spectrum.

Anticipated Results & Interpretation

The IR spectrum will serve as a molecular fingerprint. The following table summarizes the expected characteristic absorption bands based on known data for similar structures.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H (hydroxyl) and N-H (amino) stretching, likely overlapping and broadened by hydrogen bonding.[9] |

| 3100 - 3000 | Medium | Aromatic C-H stretching. |

| ~1650 | Strong | C=N stretching of the oxazole ring. |

| 1620 - 1450 | Medium-Strong | Aromatic C=C ring stretching vibrations. |

| ~1250 | Strong | Aryl C-O stretching (phenolic). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR will reveal the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting). ¹³C NMR provides complementary information on the carbon skeleton. For this compound, with its distinct aromatic protons and exchangeable -OH and -NH₂ protons, NMR is essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will dissolve the polar compound and allow for the observation of exchangeable O-H and N-H protons.[10][11]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument for optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Reference it to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

-

Data Analysis:

-

¹H NMR: Integrate the peaks, determine the chemical shifts (δ) in ppm, and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in Hz.

-

¹³C NMR: Identify the chemical shifts of all unique carbon atoms.

-

Workflow for NMR Analysis

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Anticipated Results & Interpretation

The analysis of related 2-aminobenzoxazole and substituted phenol structures allows for a robust prediction of the NMR spectra.[1][11][12]

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ ≈ 6.5-8.0 ppm). Their exact shifts and coupling patterns will depend on the electronic effects of the -OH and -NH₂ groups. We expect to see a distinct set of coupled signals (doublets, doublet of doublets).

-

-NH₂ Protons (2H): A broad singlet, whose chemical shift is concentration-dependent, likely in the range of δ ≈ 7.0-8.0 ppm.[11]

-

-OH Proton (1H): A broad singlet, also concentration-dependent, likely downfield (δ ≈ 9.0-10.0 ppm) due to the phenolic nature.[10]

¹³C NMR (in DMSO-d₆):

-

Total Signals: 7 distinct signals are expected, one for each unique carbon atom.

-

C=N Carbon (C2): This carbon, bonded to two heteroatoms, will be significantly downfield, likely in the range of δ ≈ 160-165 ppm.[1]

-

Phenolic Carbon (C4): The carbon bearing the -OH group will also be downfield, around δ ≈ 145-155 ppm.

-

Other Aromatic Carbons: The remaining five carbons of the benzoxazole ring system will appear in the typical aromatic region of δ ≈ 100-145 ppm.[1]

Mass Spectrometry (MS): The Final Confirmation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Experimental Protocol: High-Resolution ESI-MS

-

Solvent Selection: Prepare a dilute solution (e.g., 10-50 µM) of the sample in a solvent suitable for ESI, such as a mixture of acetonitrile and water (50:50, v/v), often with a small amount of formic acid or ammonium acetate to promote ionization.[1][11]

-

Instrumentation:

-

Use an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an ESI source.

-

Operate in positive ion mode to protonate the amino group, forming the [M+H]⁺ ion.

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis:

-

Identify the m/z value of the molecular ion peak ([M+H]⁺).

-

Compare the exact mass to the theoretical calculated mass for C₇H₇N₂O₂⁺ to confirm the elemental formula.

-